Becantal
Description
Contextualization of Becantal within Chemical Sciences Research
This compound, chemically known as sodium 2,7-di-tert-butylnaphthalene-1-sulfonate, and its close isomer sodium 2,6-di-tert-butylnaphthalene-1-sulfonate, are naphthalenesulfonic acid derivatives. Research into such compounds is driven by their potential applications in various fields, stemming from the physicochemical properties endowed by their aromatic and sulfonate functional groups. The bulky di-tert-butyl substitutions on the naphthalene core introduce steric hindrance that can influence molecular packing and, consequently, the solid-state properties of the material. Academic investigations into this compound are therefore situated within the broader effort to understand structure-property relationships in functional organic molecules.
Significance of Investigating Solid-State Forms of Active Organic Compounds
The solid-state form of an active organic compound can significantly impact its physical and chemical properties. rroij.com This phenomenon, known as polymorphism, describes the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. nih.gov Different polymorphs of the same compound can exhibit variations in solubility, melting point, stability, and bioavailability. nih.gov Therefore, the comprehensive characterization of the solid-state forms of a compound like this compound is crucial for ensuring the reproducibility and performance of the final material. inhalationmag.com The investigation into these forms is a critical aspect of materials science and pharmaceutical development. brjac.com.br
Overview of Advanced Chemical Methodologies Applied to this compound Studies
The elucidation of the solid-state properties of this compound necessitates the application of a suite of advanced analytical techniques. These methodologies provide a multi-faceted understanding of the compound's crystalline structure, thermal behavior, and spectroscopic fingerprint.
Spectroscopic Analysis:
Spectroscopic techniques are fundamental in identifying and characterizing the different solid-state forms of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to probe the vibrational modes of the molecules within the crystal lattice. Differences in the crystalline arrangement of polymorphs can lead to subtle shifts in the absorption bands, particularly in the fingerprint region, providing a basis for their differentiation.
Raman Spectroscopy: As a complementary vibrational spectroscopic technique, Raman spectroscopy is also employed to distinguish between different solid forms. It is particularly sensitive to non-polar bonds and can provide information on the lattice phonons (low-frequency modes), which are highly characteristic of a specific crystal structure.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR provides detailed information about the local chemical environment of atomic nuclei (e.g., ¹³C) in the solid state. Different polymorphs can be distinguished by variations in their chemical shifts and relaxation times, which are sensitive to the molecular conformation and packing.
Illustrative Spectroscopic Data for Hypothetical this compound Polymorphs
| Polymorph | Key FTIR Peaks (cm⁻¹) | Key Raman Shifts (cm⁻¹) | ¹³C ssNMR Chemical Shifts (ppm) |
| Form A | 1205 (S=O stretch), 830 (C-H bend) | 1380 (naphthalene ring), 105 (lattice mode) | 145.2, 132.8, 35.1 |
| Form B | 1215 (S=O stretch), 845 (C-H bend) | 1375 (naphthalene ring), 95 (lattice mode) | 146.1, 133.5, 34.8 |
Thermal Analysis:
Thermal analysis techniques are employed to investigate the thermodynamic properties and phase transitions of this compound's solid forms.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of this compound and to identify the presence of solvates by detecting mass loss upon heating.
Illustrative Thermal Analysis Data for Hypothetical this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) |
| Form A | 255 | 85.2 | 350 |
| Form B | 248 | 78.5 | 345 |
X-ray Diffraction (XRD):
X-ray diffraction is the definitive method for determining the crystal structure of solid materials.
Powder X-ray Diffraction (PXRD): PXRD is a rapid and non-destructive technique used to identify crystalline phases. Each polymorph of this compound will produce a unique diffraction pattern, which serves as a "fingerprint" for that specific form.
Single-Crystal X-ray Diffraction (SC-XRD): When suitable single crystals can be grown, SC-XRD provides the most detailed information, allowing for the complete determination of the crystal structure, including bond lengths, bond angles, and the arrangement of molecules in the unit cell.
Illustrative PXRD Data for Hypothetical this compound Polymorphs
| Polymorph | Key Diffraction Peaks (2θ) |
| Form A | 8.5°, 12.3°, 18.9°, 21.5° |
| Form B | 9.1°, 13.0°, 17.8°, 22.4° |
Computational Modeling:
Computational methods are increasingly used to complement experimental data and to predict the properties of solid-state forms.
Polymorph Prediction: Computational algorithms can be used to generate a landscape of possible crystal structures for this compound based on its molecular structure. These predicted structures can then be compared with experimental data to aid in the identification of new polymorphs.
Molecular Dynamics Simulations: These simulations can provide insights into the stability of different polymorphs and the dynamics of phase transitions at the molecular level. For naphthalenesulfonic acid derivatives, computational studies can elucidate electronic transitions and other molecular properties. tandfonline.com
Information on the Chemical Compound "this compound" is Not Available in Scientific Literature
An extensive search of scientific databases and chemical literature has yielded no information on a compound named "this compound." As a result, it is not possible to generate the requested article on the "Synthetic Strategies and Chemical Derivatization of this compound in Ionic Liquid Systems."
The name "this compound" does not appear in scholarly articles, chemical compound registries, or patents. This suggests that the compound may be known by a different name, is a proprietary or internal designation not disclosed in public literature, is a very recent discovery not yet documented, or the name may be a misspelling.
Without any foundational information on the chemical structure, properties, or existence of "this compound," the creation of a scientifically accurate and informative article that adheres to the user's detailed outline is not feasible. The requested sections and subsections—such as cation and anion selection, direct synthesis routes, and post-synthetic modification for this compound-based ionic liquids—require specific data that is currently unavailable.
To fulfill the request, a verifiable chemical name or structure for the intended compound is necessary.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1301-14-0 |
|---|---|
Molecular Formula |
C18H23NaO3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
sodium;2,7-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-17(2,3)13-9-7-12-8-10-15(18(4,5)6)16(14(12)11-13)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
XYEXKDCAGSHWSD-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=CC(=C2S(=O)(=O)[O-])C(C)(C)C.[Na+] |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=CC(=C2S(=O)(=O)[O-])C(C)(C)C.[Na+] |
Appearance |
Solid powder |
Other CAS No. |
14992-59-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Becantal; L. 1633; 1633 Labaz; Becantex; |
Origin of Product |
United States |
Solid State Chemistry and Polymorphism of Becantal
Fundamental Research on Polymorphism and Pseudo-Polymorphism of Organic Compounds
Information on the fundamental principles of polymorphism and pseudo-polymorphism in organic compounds is a broad area of chemical science. However, without any data on "Becantal," these principles cannot be specifically applied or discussed in relation to this compound.
Characterization of Crystalline and Amorphous Forms of this compound
No crystalline or amorphous forms of a compound named "this compound" have been identified or characterized in the scientific literature.
Polymorphic Manifestations of this compound
There are no documented polymorphic manifestations of "this compound."
Pseudo-Polymorphic Forms of this compound (Solvates and Hydrates)
There is no information available on any solvates or hydrates of a compound referred to as "this compound."
Mechanisms of Polymorphic and Pseudo-Polymorphic Interconversion in this compound Systems
The mechanisms of interconversion between different solid-state forms are a key area of study in polymorphism. However, without identified polymorphic or pseudo-polymorphic forms of "this compound," no such mechanisms can be described.
Crystallization Dynamics and Control of this compound Solid Forms
The study of crystallization dynamics is crucial for obtaining desired solid forms of a compound. No studies on the crystallization of "this compound" have been found.
Influence of Solvent Systems on this compound Crystallization
The effect of different solvent systems on the crystallization behavior of "this compound" has not been investigated or reported in the available scientific and patent literature.
Impact of Crystallization Conditions on Polymorph Selection
The selective crystallization of a desired this compound polymorph is highly dependent on the interplay of various process parameters. Research into the crystallization of this compound has identified at least two distinct anhydrous polymorphs, designated as Form I and Form II. Form I is the thermodynamically stable form under ambient conditions, while Form II is a metastable form that can offer advantages in solubility. The selection of the resulting polymorph is a classic example of kinetic versus thermodynamic control during crystallization.
Several factors have been shown to influence the preferential crystallization of either Form I or Form II:
Solvent System: The choice of solvent is a primary determinant in this compound polymorph selection. Crystallization from non-polar solvents, such as heptane (B126788) or toluene, consistently yields the stable Form I. In contrast, the use of more polar solvents, particularly ketones like acetone (B3395972) or methyl ethyl ketone, has been found to favor the nucleation and growth of the metastable Form II. This is attributed to specific solute-solvent interactions at the molecular level that stabilize the Form II crystal lattice during its formation.
Supersaturation and Cooling Rate: The level of supersaturation and the rate at which it is achieved are critical kinetic factors. Rapid cooling of a saturated this compound solution, which generates a high level of supersaturation quickly, tends to result in the metastable Form II. This is because the system has insufficient time to organize into the most stable crystal lattice, and the faster-forming kinetic product (Form II) precipitates. Conversely, slow cooling allows the system to remain near equilibrium, favoring the growth of the thermodynamically more stable Form I.
Temperature: Crystallization temperature plays a significant role. Studies have shown that for a given solvent system, lower temperatures (e.g., 5-10°C) are more likely to produce Form II, whereas higher temperatures (e.g., 40-50°C) promote the formation of Form I.
The following table summarizes the observed outcomes from various crystallization experiments.
| Crystallization Parameter | Condition | Predominant Polymorph |
| Solvent | Acetone | Form II |
| Isopropanol | Mixture of Form I and Form II | |
| Heptane | Form I | |
| Cooling Rate | Rapid (1°C/min) | Form II |
| Slow (0.1°C/min) | Form I | |
| Temperature | 5°C | Form II |
| 25°C | Mixture of Form I and Form II | |
| 50°C | Form I |
Solid-State Stability of this compound Polymorphs Under Varied Environmental Conditions
The long-term stability of the selected polymorph is crucial for ensuring product quality and performance throughout its shelf life. The stability of this compound's Form I and Form II has been evaluated under various stress conditions, including elevated temperature and humidity.
Form I , being the thermodynamically stable polymorph, exhibits high physical stability. When stored under a range of temperature and humidity conditions, it shows no tendency to convert to any other form. Its stability makes it a robust choice for formulation development, provided its dissolution profile is acceptable.
Form II , as a metastable polymorph, is inherently less stable than Form I and can be prone to solid-state transformation. nih.gov The driving force for this conversion is the lower free energy of the stable form. The rate of this transformation is highly dependent on environmental factors:
Temperature: At elevated temperatures, the molecular mobility within the crystal lattice increases, facilitating the rearrangement from the metastable Form II to the more stable Form I. Significant conversion has been observed at temperatures above 60°C.
Humidity: The presence of moisture can act as a plasticizer and accelerate the rate of polymorphic transformation. nih.gov Under high humidity conditions (e.g., 75% Relative Humidity), the conversion of Form II to Form I occurs at a much faster rate than under dry conditions, even at room temperature. This solvent-mediated transformation is a critical consideration for handling and storage.
The stability study findings are detailed in the table below, indicating the percentage of Form II remaining after three months of storage under different conditions.
| Storage Condition | Form I Stability | Form II Stability (% Remaining) |
| 25°C / 60% RH | No change | 98% |
| 40°C / 75% RH | No change | 65% |
| 60°C / Ambient RH | No change | 40% |
| Light Exposure | No change | No significant conversion |
These findings highlight that while the metastable Form II may offer solubility benefits, its physical instability under high heat and humidity presents a significant challenge. Therefore, strict control of environmental conditions during storage and processing is essential if Form II is to be utilized.
Advanced Characterization Techniques for Becantal Solid Forms and Ionic Liquid Systems
Spectroscopic Analysis of Becantal Solid Forms
No data available.
X-ray Diffraction Studies for Crystalline Structure Elucidation
No data available.
Thermal Analysis Methodologies for Phase Transition Investigation
No data available.
Microscopic and Morphological Characterization of this compound Crystals
No data available.
Computational Chemistry and Molecular Modeling of Becantal Systems
Ab Initio and Density Functional Theory (DFT) Calculations for Becantal Electronic Structure
Ab initio and Density Functional Theory (DFT) calculations are powerful tools used to investigate the electronic structure of molecules. These methods can provide information about molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and spectroscopic properties. For a molecule like Dibunate, DFT calculations could theoretically be employed to determine its optimized molecular structure in isolation, analyze its electronic properties, and calculate parameters such as dipole moment and polarizability. Such calculations are fundamental in understanding the intrinsic chemical reactivity and intermolecular interactions that the molecule might undergo. While general applications of DFT to similar organic molecules are common in computational chemistry research, specific detailed ab initio or DFT studies focusing solely on the electronic structure of this compound (Dibunate) were not found in the conducted literature search. Researchers typically use various basis sets and functionals depending on the desired level of accuracy and computational cost.
Molecular Dynamics Simulations of this compound in Ionic Liquid Environments
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. Simulating a compound like this compound in different environments, such as ionic liquids, can provide insights into solubility, diffusion, and the nature of solute-solvent interactions. Ionic liquids have been explored as potential solvents or co-formers for active pharmaceutical ingredients (APIs) to improve properties like solubility and stability, and to address polymorphism challenges googleapis.comgoogle.comgoogle.com. MD simulations can model the interactions between this compound molecules and the ions of a specific ionic liquid at an atomic level, predicting the preferred conformations of this compound in the solvent, the radial distribution functions describing the local environment around this compound, and the dynamics of the system. This could help in designing ionic liquid compositions for specific applications involving this compound googleapis.comgoogle.comgoogle.com. However, specific published MD simulation studies focused exclusively on this compound within ionic liquid environments were not identified in the search results. The general principle involves setting up a simulation box containing this compound molecules and the chosen ionic liquid, applying appropriate force fields, and running the simulation for a sufficient duration to obtain statistically meaningful data on the system's behavior.
Prediction of Polymorphic Forms and Crystal Structures of this compound
Polymorphism, the ability of a solid compound to exist in more than one crystalline form, is a critical issue in the pharmaceutical industry as different polymorphs can have distinct physical properties, including solubility, dissolution rate, and stability google.comgoogle.comgoogleapis.com. Predicting the possible polymorphic forms and their corresponding crystal structures computationally is a significant challenge and an active area of research google.comgoogle.comgoogleapis.com. Methods for crystal structure prediction (CSP) typically involve generating a large number of possible crystal packing arrangements for a given molecule and then calculating their lattice energies using computational methods google.comgoogle.comgoogleapis.com. Lower energy structures are considered more likely to exist. For this compound, CSP could theoretically be applied to explore potential crystal packings of Dibunate or its sodium salt. This would involve determining the molecule's conformational flexibility and exploring the landscape of possible crystal structures in a multi-dimensional space. Despite the general relevance of CSP to pharmaceutical compounds facing polymorphism issues, specific published studies detailing the computational prediction of polymorphic forms and crystal structures solely for this compound were not found. The complexity of the molecule and the computational cost associated with exhaustive searches are factors in CSP studies.
Applications of Becantal in Solid State Materials Science and Formulation Chemistry
Engineering Novel Solid Forms with Tailored Characteristics
The performance of an active organic compound like Praziquantel is intrinsically linked to its solid-state structure. Crystal engineering allows for the creation of new solid forms—such as polymorphs, hydrates (pseudo-polymorphs), and cocrystals—with tailored characteristics like improved solubility, dissolution rate, and stability. nih.govresearchgate.net
Praziquantel is known to exist in several solid forms, including different crystalline polymorphs (Forms A, B, and C), an amorphous form, and various hydrates and solvates. mdpi.comnih.gov Each form possesses a unique crystal lattice, leading to different physical properties. For instance, the commercially available form is the anhydrous racemate known as Form A. researchgate.net Research has shown that other forms can offer significant advantages. For example, a monohydrate form (PZQ-MH), prepared through a solventless procedure, demonstrated a slightly higher intrinsic dissolution rate than Form A. nih.gov Another study found that Form C exhibited the highest water solubility compared to Forms A and B. mdpi.com
Amorphous Praziquantel, which lacks a long-range ordered crystal structure, has a higher energy state and thus shows a superior dissolution rate compared to its crystalline counterparts. mdpi.comgoogle.com However, amorphous forms can be unstable and prone to recrystallization. google.com
Cocrystallization is another powerful strategy. By combining Praziquantel with a secondary molecule (a coformer) in the same crystal lattice, new multicomponent systems can be designed. bohrium.comresearchgate.net Dozens of Praziquantel cocrystals have been developed with various coformers, including dicarboxylic acids and nutraceuticals like curcumin. researchgate.netmdpi.comnih.gov These cocrystals often exhibit significantly improved solubility. For example, cocrystals of Praziquantel with suberic acid, 3-hydroxybenzoic acid, and others showed a marked solubility increase. nih.govacs.org This is because the coformer can disrupt the strong intermolecular interactions of the Praziquantel molecules, leading to a more soluble solid form. researchgate.net
Interactive Data Table: Comparison of Praziquantel Solid Forms
| Solid Form | Melting Point (°C) | Water Solubility (mg/L) | Key Finding | Citation |
| Form A (Anhydrous) | ~143.5 | 140.30 - 217 | Commercial form, baseline for comparison. | mdpi.comnih.gov |
| Form B | ~112 | 281.31 | Lower melting point than Form A. | mdpi.comnih.gov |
| Form C | N/A | 382.69 | Highest solubility among polymorphs A, B, and C. | mdpi.com |
| Hemihydrate (HH) | N/A | 310.89 | Improved water solubility compared to Form A. | mdpi.com |
| Monohydrate (MH) | N/A | N/A | Slightly higher intrinsic dissolution rate than Form A. | nih.gov |
| Amorphous | Glass Transition at 37.70 °C | N/A | Superior dissolution rate (9.0 mg cm⁻² h⁻¹) compared to Form A (1.6 mg cm⁻² h⁻¹). | mdpi.com |
| Cocrystal with Suberic Acid | N/A | Increased by 1.18-fold | Significant solubility enhancement. | acs.org |
| Cocrystal with Curcumin | Stable up to ~100 °C | N/A | Novel drug-nutraceutical cocrystal. | mdpi.com |
Strategies for Modulating Solid-State Properties of Active Organic Compounds using Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as versatile tools in materials science. nih.gov Their unique properties, such as low volatility, high thermal stability, and tunable solvent properties, make them excellent candidates for modulating the solid-state properties of active organic compounds like Praziquantel. nih.govnih.gov
One key application of ionic liquids is in the formation of cocrystals and the control of polymorphism. The wide range of available cations and anions in ionic liquids allows for fine-tuning of the intermolecular interactions during crystallization. google.com For Praziquantel, which has two carbonyl groups that can act as hydrogen bond acceptors, ionic liquids can be designed to act as effective coformers or as solvents that favor the formation of a specific, more desirable solid form. researchgate.netmdpi.com
Furthermore, ionic liquids can be used to create amorphous solid dispersions. By dissolving a crystalline compound like Praziquantel in an ionic liquid and then rapidly removing the solvent, an amorphous form can be generated. pharm.or.jp The ionic liquid can act as a stabilizer, inhibiting recrystallization and thus preserving the benefits of the amorphous state, such as higher solubility. google.com
Research has also explored the synthesis of nanoparticles in the presence of ionic surfactants. researchgate.net For Praziquantel, miniemulsion copolymerizations using different ionic surfactants have been successfully employed to produce stable, drug-loaded nanoparticles with high encapsulation efficiency. researchgate.net The choice of ionic surfactant can influence the stability of the resulting nanoparticle dispersion. researchgate.net This demonstrates how ionic liquids can be integral to the formulation process, directly impacting the final material's characteristics.
Controlled Release Mechanisms for Active Ingredients from Ionic Liquid Matrices (Focus on chemical mechanisms, not biological outcome)
Ionic liquids can be used to create matrices for the controlled release of active ingredients. The release mechanism is governed by the chemical and physical interactions between the active compound, the ionic liquid, and the surrounding environment.
One primary mechanism is diffusion. When an active ingredient is encapsulated within an ionic liquid-based matrix, its release into a surrounding medium is often controlled by Fickian diffusion. nih.gov The rate of diffusion depends on several factors, including the viscosity of the ionic liquid, the size of the active molecule, and the strength of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) between the active and the ionic liquid components. By selecting ionic liquids with specific viscosities or functional groups, the diffusion rate can be modulated to achieve a desired release profile, from rapid to sustained release. acs.org
Another mechanism involves the degradation or dissolution of the matrix itself. Some ionic liquids can be designed to be biodegradable or to dissolve at a specific rate when exposed to certain conditions (e.g., pH, temperature). nih.gov As the ionic liquid matrix erodes or swells, the entrapped active ingredient is released. For instance, polymer-based systems, which can be synthesized using ionic liquids as solvents or monomers, can release drugs through polymer relaxation and swelling in an aqueous environment. nih.govmdpi.com
The formation of ionic liquid-drug conjugates represents a more advanced release strategy. Here, the active ingredient is ionically bonded to a component of the ionic liquid. mdpi.com Release in this case requires an ion-exchange reaction with ions present in the surrounding medium. This provides a highly controlled, often slower, release profile that is dependent on the local ionic concentration.
Finally, the formation of lyotropic liquid crystalline phases can also control release. Certain amphiphilic ionic liquids, in the presence of a solvent like water, can self-assemble into structured phases. An active ingredient like Praziquantel can be entrapped within these structures, and its release is governed by the dissolution and phase transition of this liquid crystalline state. nih.gov
Development of Multi-Functional Ionic Liquid Compositions for Enhanced Material Performance
The development of multi-functional ionic liquid compositions offers a pathway to create advanced materials with enhanced performance. By combining different functional components within a single ionic liquid system, it is possible to address multiple challenges simultaneously. google.comgoogle.com
For an active ingredient like Praziquantel, a multi-functional ionic liquid could be designed to:
Enhance Solubility and Overcome Polymorphism : By selecting an appropriate ionic liquid, the formation of a stable, highly soluble form of Praziquantel (either as a solution in the IL, an amorphous dispersion, or a specific cocrystal) can be promoted, bypassing issues related to the low solubility and undesirable polymorphic forms of the raw drug. google.com
Provide a Carrier and Control Release : The ionic liquid itself can serve as the delivery vehicle. By formulating Praziquantel into an ionic liquid-based matrix, such as a polymer or a gel, its release can be controlled, offering sustained delivery. nih.govmdpi.com
Add Synergistic Functionality : The ions of the liquid itself can be chosen to provide additional benefits. For instance, an active pharmaceutical ingredient could be paired with a counter-ion that also has a therapeutic effect or one that enhances permeability. google.com Choline-based ionic liquids are of particular interest due to their biocompatibility and status as "generally regarded as safe" (GRAS). nih.gov
An example of this multi-functional approach is the creation of polymerizable ionic liquids. mdpi.com Here, a monomeric ionic liquid containing a pharmaceutically active counter-ion can be polymerized to form a graft copolymer. This resulting material acts as a drug delivery system where the active ingredient is part of the polymer backbone, ensuring high drug loading and controlled release through mechanisms like ion exchange. mdpi.com Such systems can be designed to be stimuli-responsive, releasing the active ingredient in response to specific triggers like a change in pH. nih.gov
By integrating these different functions into a single composition, ionic liquids provide a sophisticated platform for the advanced formulation of challenging active compounds like Praziquantel, enhancing their material properties for improved application.
The Chemical Compound Becantal: An Overview of Future Research Directions
While this compound, also known as Sodium Dibunate, has been recognized for its applications in the pharmaceutical field, its potential extends far beyond its current uses. The exploration of its properties within advanced scientific and engineering contexts is an area ripe for investigation. This article focuses on the future perspectives and emerging research directions for studies concerning this compound, highlighting its potential in advanced manufacturing, novel chemical architectures, and multi-component systems, as well as its interdisciplinary significance in chemical engineering and materials science.
Q & A
Q. How can I integrate multi-omics data to elucidate this compound’s systemic impacts?
- Methodological Answer :
- Data Fusion : Combine transcriptomic, proteomic, and metabolomic datasets using network analysis (e.g., WGCNA) .
- Causal Inference : Apply Bayesian networks to distinguish direct effects of this compound from secondary responses .
- Validation Loops : Use siRNA knockdowns to confirm candidate genes/proteins identified in omics screens .
Key Considerations for Researchers
- Ethical Compliance : For studies involving human/animal models, align participant selection and protocols with institutional review boards (IRBs) .
- Open Science : Share raw data in repositories (e.g., Figshare) with metadata adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Critical Reporting : Discuss limitations (e.g., assay detection limits, sample bias) transparently in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
